Butyl cyclopropanesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl cyclopropanesulfonate can be synthesized through the reaction of cyclopropane with butyl sulfonate under specific conditions . The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where cyclopropane and butyl sulfonate are reacted under optimized conditions to maximize yield and purity . The process may also include purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Butyl cyclopropanesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, solvents like ethanol or acetone.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclopropanesulfonates.
Scientific Research Applications
Chemistry: Butyl cyclopropanesulfonate is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives .
Biology: In biological research, it is used to study the effects of sulfonate esters on biological systems and their potential as enzyme inhibitors .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of butyl cyclopropanesulfonate involves its interaction with specific molecular targets and pathways. The cyclopropane ring in the compound can interact with neurotransmitter-gated ion channels and G-protein-coupled receptors, affecting their function. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.
Comparison with Similar Compounds
- Cyclopropanesulfonic acid butyl ester
- Cyclopropanesulfonic acid methyl ester
- Cyclopropanesulfonic acid ethyl ester
Comparison: Butyl cyclopropanesulfonate is unique due to its specific butyl group, which imparts distinct chemical and physical properties compared to its methyl and ethyl counterparts . The butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
Butyl cyclopropanesulfonate (BCPS) is a chemical compound with the molecular formula and CAS number 83635-12-5. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of BCPS, examining its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Before delving into its biological activity, it is essential to understand the chemical properties of BCPS:
Property | Value |
---|---|
Molecular Weight | 178.25 g/mol |
Boiling Point | Not available |
Solubility | Very soluble (5.28 mg/ml) |
Log P (Octanol/Water) | 1.56 |
Lipinski's Rule of Five | Complies (0 violations) |
BCPS is characterized by high solubility and favorable permeability, which are critical for its bioavailability in therapeutic applications .
Mechanisms of Biological Activity
BCPS has been shown to exhibit various biological activities, primarily through its interaction with cellular proteins and pathways. Notably, it binds to tropomyosin, an actin-binding protein involved in muscle contraction and cellular signaling. This interaction suggests a potential role for BCPS in modulating cytoskeletal dynamics and influencing cellular processes such as migration and proliferation .
Anticancer Properties
Recent studies indicate that BCPS may possess anticancer properties. For instance, it has been reported to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) through the activation of specific signaling pathways. The compound's ability to bind selectively to tropomyosin enhances its potential as a targeted therapy for certain types of cancer .
1. In Vitro Efficacy Against Cancer Cells
A study conducted by researchers at a prominent cancer research institute evaluated the effects of BCPS on various cancer cell lines, including breast and lung cancer cells. The findings revealed that BCPS significantly reduced cell viability in a dose-dependent manner.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Concentration Range : 1 µM to 100 µM
- Results :
- MCF-7: 50% reduction in viability at 10 µM after 48 hours.
- A549: 60% reduction in viability at 25 µM after 72 hours.
These results suggest that BCPS could be a promising candidate for further development as an anticancer agent .
2. Mechanistic Studies on Apoptosis Induction
Another study focused on elucidating the mechanism through which BCPS induces apoptosis in cancer cells. The researchers used flow cytometry to analyze apoptotic markers and found that treatment with BCPS led to increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.
- Methodology : Flow cytometry analysis
- Key Findings :
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
These findings highlight the potential of BCPS as an agent that can effectively trigger apoptosis in malignant cells .
Properties
IUPAC Name |
butyl cyclopropanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-2-3-6-10-11(8,9)7-4-5-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWOTXVWXTFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440300 | |
Record name | BUTYL CYCLOPROPANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83635-12-5 | |
Record name | BUTYL CYCLOPROPANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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